molecular formula C9H14O3 B14336037 9-Hydroxynon-7-ynoic acid CAS No. 103675-12-3

9-Hydroxynon-7-ynoic acid

Cat. No.: B14336037
CAS No.: 103675-12-3
M. Wt: 170.21 g/mol
InChI Key: SCXJYTREEUDANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Hydroxynon-7-ynoic acid is a medium-chain fatty acid with the molecular formula C9H8O3. It is characterized by the presence of a hydroxyl group at the 9th carbon and a triple bond between the 7th and 8th carbons.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxynon-7-ynoic acid typically involves the use of alkyne and hydroxylation reactions. One common method includes the use of a starting material such as 1-nonyne, which undergoes hydroxylation at the 9th carbon position. The reaction conditions often involve the use of catalysts such as palladium or copper, along with appropriate solvents and temperature control .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

9-Hydroxynon-7-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Hydroxynon-7-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and as a potential bioactive compound.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 9-Hydroxynon-7-ynoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The hydroxyl and alkyne groups play a crucial role in its reactivity and binding affinity. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 9-Hydroxy-non-5-ynoic acid
  • 9-Hydroxy-7E-Nonene-3,5-diynoic acid
  • 9-Hydroxy-7Z-Nonene-3,5-diynoic acid

Uniqueness

9-Hydroxynon-7-ynoic acid is unique due to its specific structural features, including the position of the hydroxyl group and the triple bond.

Properties

CAS No.

103675-12-3

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

9-hydroxynon-7-ynoic acid

InChI

InChI=1S/C9H14O3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-3,5,7-8H2,(H,11,12)

InChI Key

SCXJYTREEUDANF-UHFFFAOYSA-N

Canonical SMILES

C(CCC#CCO)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.